9H-Fluorene-9,9-dimethanol

Descripción general

Descripción

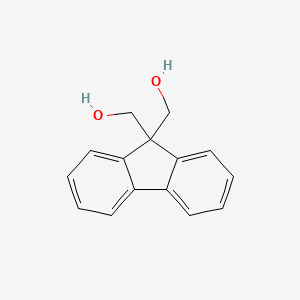

9H-Fluorene-9,9-dimethanol is a chemical compound belonging to the family of fluorene derivatives. It is characterized by the presence of two hydroxymethyl groups attached to the ninth carbon of the fluorene structure. This compound is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-9,9-dimethanol typically involves the reduction of 9H-Fluorene-9,9-dione using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction parameters to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

9H-Fluorene-9,9-dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of fluorene derivatives with different substituents.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

Oxidation: 9H-Fluorene-9,9-dicarboxylic acid.

Reduction: 9H-Fluorene-9,9-dimethyl.

Substitution: Various substituted fluorenes depending on the substituent introduced.

Aplicaciones Científicas De Investigación

9H-Fluorene-9,9-dimethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development and as a ligand in pharmaceutical research.

Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Mecanismo De Acción

The mechanism of action of 9H-Fluorene-9,9-dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its role as a building block in organic synthesis and its potential biological activity .

Comparación Con Compuestos Similares

Similar Compounds

9-Methyl-9H-fluorene: Similar structure but with a methyl group instead of hydroxymethyl groups.

9-Fluorenone: Contains a carbonyl group at the ninth position.

9-Fluorenemethanol: Contains a single hydroxymethyl group at the ninth position.

Uniqueness

9H-Fluorene-9,9-dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Actividad Biológica

9H-Fluorene-9,9-dimethanol (CAS No. 4425-93-8) is a fluorene derivative characterized by two hydroxymethyl groups attached to the 9-position of the fluorene structure. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C₁₅H₁₄O₂

- Molecular Weight : 226.270 g/mol

- Melting Point : 142-145 °C

- Boiling Point : 422.8 °C

- Density : 1.2 g/cm³

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorene, including those based on this compound, exhibit significant antimicrobial properties. For instance, a study synthesized several thiazolidinone and azetidinone derivatives from fluorene scaffolds and evaluated their activity against multidrug-resistant strains of bacteria. The results demonstrated that some compounds derived from fluorene exhibited remarkable antimicrobial effects, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 2,7-Dichloro-9H-fluorene | Staphylococcus aureus | 18 |

| Azetidinone Derivative | Escherichia coli | 20 |

| Thiazolidinone Derivative | Pseudomonas aeruginosa | 15 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies typically assess the cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Notably, the compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines.

The mechanism underlying the anticancer activity of fluorene derivatives often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, these compounds disrupt nucleotide biosynthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

-

Study on Thiazolidinone Derivatives :

- Researchers synthesized a series of thiazolidinones based on the fluorene structure and tested them against A549 and MDA-MB-231 cell lines.

- Results indicated that some derivatives showed higher cytotoxicity compared to Taxol, a standard chemotherapy drug, suggesting their potential as effective anticancer agents .

- Evaluation of Azetidinone Compounds :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-Fluorene-9,9-dimethanol, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via reduction of 9-fluorenone derivatives using sodium borohydride or lithium aluminum hydride. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity (>98%) is confirmed by HPLC or GC-MS analysis, with attention to residual solvents and byproducts .

Q. How is this compound characterized structurally, and what techniques are critical for confirming its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the diol structure, while Fourier-Transform Infrared (FTIR) spectroscopy identifies hydroxyl and aromatic C-H stretches. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, often refined using SHELXL software .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) to prevent oxidation. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) via thermogravimetric analysis (TGA) can guide storage protocols. Moisture-sensitive reactions require anhydrous solvents and glovebox techniques .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what factors influence its coordination behavior?

- Methodological Answer : The diol acts as a bidentate ligand, forming complexes with Ni(II), Pd(II), and Zn(II). Coordination geometry is influenced by solvent polarity (e.g., DMF vs. THF) and counterion choice (e.g., chloride vs. nitrate). X-ray Photoelectron Spectroscopy (XPS) and cyclic voltammetry (CV) elucidate electronic interactions and redox activity .

Q. What experimental strategies resolve contradictions in electrochemical data for this compound-based sensors?

- Methodological Answer : Discrepancies in VOC sensing responses (e.g., selectivity for toluene vs. benzene) may arise from film morphology or doping levels. Atomic Force Microscopy (AFM) and impedance spectroscopy can correlate surface roughness/porosity with sensor performance. Replicate studies under controlled humidity/temperature are critical .

Q. How can computational modeling enhance the design of this compound derivatives for polymer applications?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of derivatives like 9,9-bis(4-hydroxyphenyl)fluorene. Molecular dynamics simulations assess polymer chain flexibility and thermal stability, guiding synthesis of high-performance polycarbonates or epoxy resins .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?

- Methodological Answer : Twinning and disorder in crystal structures (e.g., bulky substituents) require high-resolution SC-XRD data (≤0.8 Å). SHELXD/SHELXE software pipelines enable robust phase determination, while Hirshfeld surface analysis clarifies intermolecular interactions (e.g., hydrogen bonding) .

Q. How do substituents on the fluorene core impact the photophysical properties of this compound derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., bromine at 2,7-positions) red-shifts fluorescence emission. Time-Resolved Photoluminescence (TRPL) and UV-Vis spectroscopy quantify quantum yields and Stokes shifts. Comparative studies with alkylated analogs (e.g., 9,9-dihexyl derivatives) reveal steric effects on aggregation .

Propiedades

IUPAC Name |

[9-(hydroxymethyl)fluoren-9-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBLISBUFROBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322885 | |

| Record name | 9H-Fluorene-9,9-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-93-8 | |

| Record name | 9H-Fluorene-9,9-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9,9-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4425-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-9,9-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-9,9-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.